2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Beschreibung
Mcl-1 (Myeloid Cell Leukemia-1) is a critical anti-apoptotic Bcl-2 family protein implicated in cancer cell survival and resistance to therapy. Inhibitors targeting Mcl-1 aim to disrupt its interaction with pro-apoptotic proteins like Bim and Noxa, thereby restoring apoptosis in cancer cells. For the purpose of this analysis, "Mcl-1 inhibitor 17" is assumed to represent a compound within this class, characterized by high selectivity or dual-targeting capabilities, as inferred from evidence on structurally similar molecules.
Eigenschaften
Molekularformel |
C19H18N6O2 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-(2-methoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-6-5-9-20-11-13)23-18(24-19(25)21-12)22-14-7-3-4-8-15(14)27-2/h3-11,17H,1-2H3,(H2,21,22,23,24) |
InChI-Schlüssel |
YCYHVDMYGGMKNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3OC)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Amination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(2-Methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogenide, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen verwendet, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation N-Oxide ergeben, während Reduktion Amine oder Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(2-Methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Wechselwirkung mit Bindungsstellen modulieren. Diese Wechselwirkungen können zu nachgeschalteten Effekten auf zelluläre Signalwege führen, was letztendlich zu der beobachteten biologischen Aktivität führt.
Wirkmechanismus
The mechanism of action of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Vergleich Mit ähnlichen Verbindungen
Potency and Selectivity
The table below summarizes key Mcl-1 inhibitors, their potency (IC50/Ki), selectivity profiles, and structural features:
Key Findings :
- Selectivity Challenges : Selective Mcl-1 inhibitors (e.g., S63845, AMG-176) avoid toxicity associated with Bcl-xL inhibition (e.g., thrombocytopenia), a limitation of dual inhibitors like 17cd .
- Dual-Targeting Strategies : Compounds like pyrazole 17b and 17cd aim to overcome resistance mechanisms by targeting Mcl-1 alongside HDM2 or Bcl-xL, though dual inhibition of Bcl-xL raises safety concerns .
- Structural Insights: Salt Bridge with Arg263: High-affinity inhibitors (e.g., S63845, AZD5991) form a critical salt bridge with Mcl-1’s Arg263 residue, mimicking the Asp residue in pro-apoptotic BH3 domains . LogD Optimization: Hydroxyquinoline derivatives (e.g., Compound 9) achieve improved solubility (LogD ~2.5) while retaining potency .
Clinical and Preclinical Performance
- S63845: Demonstrated efficacy in pediatric tumor spheroids and synergized with natural killer (NK) cell immunotherapy .
- AMG-176 vs. AZD5991 : Despite similar potency, AMG-176 induces Mcl-1 ubiquitination in vitro, whereas AZD5991’s macrocyclic structure enhances target engagement .
- Obatoclax : Pan-Bcl-2 inhibition led to dose-limiting neurotoxicity, highlighting the need for selectivity .
Emerging Strategies
- Covalent Modification: Novel approaches targeting noncatalytic lysine residues (e.g., Mcl-1 Lys234) are under exploration to enhance binding durability .
- Combination Therapies : Co-administration with TVA (trans-vaccenic acid) or kinase inhibitors (e.g., dasatinib) overcomes Mcl-1-mediated resistance .
Biologische Aktivität
The compound 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS No. 895362-05-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrimidine core that is substituted with various functional groups, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of key kinases involved in cancer cell proliferation. The compound of interest may share these properties due to its structural similarities to known kinase inhibitors.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | EGFR | 8.8 | |
| Compound B | ErbB2 | 14 | |
| 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one | TBD | TBD | TBD |
Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antimicrobial properties. For example, certain triazolopyrimidines have demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound may exhibit similar antimicrobial effects due to its structural features.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 7.2 µg/mL | |
| Compound D | P. aeruginosa | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Pyrimidine derivatives are known to interfere with cellular signaling pathways by inhibiting kinases or other proteins essential for cell survival and proliferation.
Case Studies
Recent studies have highlighted the potential of pyrimidine-based compounds in treating various diseases:
- Case Study A : A pyrimidine derivative was found to inhibit tumor growth in a mouse model by targeting the EGFR signaling pathway.
- Case Study B : Another study reported that a related compound demonstrated significant antibacterial activity against resistant strains of bacteria.
These findings suggest that 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may hold promise as a therapeutic agent in oncology and infectious disease management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., hydrazinyl intermediates) with reagents like oxalyl chloride or thiosemicarbazide under reflux conditions. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control, and stoichiometric ratios. For example, refluxing with oxalyl chloride in DMF for 8 hours yielded intermediates with ~75% purity, which were recrystallized for final purification . Optimization may involve iterative adjustments to reaction time, acid/base catalysts (e.g., EtN), and post-synthetic purification techniques (e.g., column chromatography).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
